3,5-Diiodo-1H-1,2,4-triazole

Description

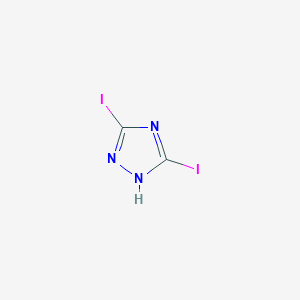

3,5-Diiodo-1H-1,2,4-triazole is a halogenated derivative of the 1,2,4-triazole heterocycle, characterized by iodine substituents at the 3- and 5-positions. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates diverse functionalization . Halogenation at the 3- and 5-positions typically enhances molecular stability, alters electronic properties, and influences biological or energetic applications .

Properties

CAS No. |

28194-08-3 |

|---|---|

Molecular Formula |

C2HI2N3 |

Molecular Weight |

320.86 g/mol |

IUPAC Name |

3,5-diiodo-1H-1,2,4-triazole |

InChI |

InChI=1S/C2HI2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) |

InChI Key |

NFCNEDKYXMWATM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NN1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-1H-1,2,4-triazole typically involves the iodination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Cycloaddition: Catalysts such as copper(I) or ruthenium(II) are used in cycloaddition reactions

Major Products: The major products formed from these reactions include various substituted triazoles, triazolium salts, and larger heterocyclic compounds .

Scientific Research Applications

3,5-Diiodo-1H-1,2,4-triazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of antifungal, antibacterial, and anticancer agents.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Materials Science: It is used in the development of advanced materials such as polymers and supramolecular systems.

Agriculture: The compound is explored for its potential as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of 3,5-Diiodo-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with the biosynthesis of essential biomolecules. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazole Derivatives

Key Observations :

Physicochemical Properties

Substituents critically influence melting points, solubility, and thermal stability:

Key Observations :

- Nitro derivatives (DNT) exhibit superior thermal stability, making them suitable for energetic materials .

- Halogenated triazoles (Cl, Br, I) likely have lower aqueous solubility due to hydrophobic substituents .

Antifungal Activity

- 3,5-Diaryl-4H-1,2,4-triazoles : Demonstrated potent antifungal activity attributed to the electron-withdrawing aryl groups enhancing membrane penetration .

Anticonvulsant Activity

- 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole: Exhibited ED₅₀ = 1.4 mg/kg, comparable to diazepam, highlighting the role of aromatic substituents in CNS targeting .

Energetic Materials

Biological Activity

3,5-Diiodo-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The compound's mechanisms of action and relevant case studies will also be discussed.

Chemical Structure and Properties

The chemical structure of this compound features two iodine atoms at the 3 and 5 positions of the triazole ring. This substitution significantly influences its biological activity. The triazole moiety is recognized for its ability to form hydrogen bonds and interact with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from the 1,2,4-triazole nucleus have shown effectiveness against various bacterial strains:

- Study Findings : A study reported that 3-(5-benzylidineamino triazolyl)-naphthyridones displayed remarkable selectivity against Bacillus subtilis, with moderate to high inhibitory effects on DNA-gyrase .

- Minimum Inhibitory Concentration (MIC) : The MIC values for several triazole derivatives were reported to be as low as 3.25 µg/mL against non-pathogenic Mycobacterium smegmatis, indicating potent antibacterial activity compared to standard antibiotics like isoniazid .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(5-benzylidineamino triazolyl) | Bacillus subtilis | < 10 |

| N-allyl derivative | Mycobacterium smegmatis | 3.25 |

| N-allyl derivative | Mycobacterium tuberculosis | 4–32 |

Antifungal Activity

The antifungal properties of this compound are also notable. Triazoles are widely used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol synthesis.

- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (a cytochrome P450 enzyme), which is critical for ergosterol biosynthesis in fungi .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy:

- Case Study : A novel triazole compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM across six different cancer types .

- Mechanism : The anticancer activity is attributed to the ability of triazoles to interact with multiple molecular targets involved in cancer progression and metastasis .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| HT-29 | <20 |

| MOLT-4 | <15 |

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.